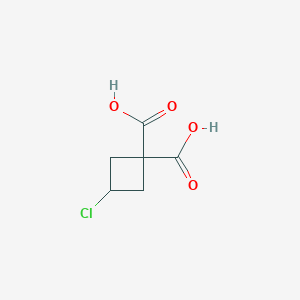

3-chlorocyclobutane-1,1-dicarboxylic Acid

Description

BenchChem offers high-quality 3-chlorocyclobutane-1,1-dicarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chlorocyclobutane-1,1-dicarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorocyclobutane-1,1-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO4/c7-3-1-6(2-3,4(8)9)5(10)11/h3H,1-2H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTCKBJFLZZDDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431351 | |

| Record name | 3-Chlorocyclobutane-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89639-43-0 | |

| Record name | 3-Chlorocyclobutane-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Chlorocyclobutane-1,1-dicarboxylic Acid

[1]

Executive Summary

This technical guide details the synthesis of 3-chlorocyclobutane-1,1-dicarboxylic acid , a highly functionalized cyclobutane scaffold valuable in medicinal chemistry for the development of glutamate receptor ligands and conformationally restricted amino acid analogues.[1]

The synthetic strategy prioritizes scalability and regioselectivity .[1] While historical routes relied on the transformation of "inaccessible" 3-hydroxy precursors, this guide focuses on a radical chlorination strategy applied to the readily available cyclobutane-1,1-dicarboxylic acid.[1] This route utilizes sulfuryl chloride (

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical phases. The target molecule possesses a gem-dicarboxylic acid moiety and a halogen at the 3-position.[1][2][3]

Strategic Logic

-

C3 Functionalization: Direct halogenation of the cyclobutane ring is challenging due to ring strain.[1] However, radical chlorination with

is remarkably selective for the C3 position of cyclobutane-1,1-dicarboxylic acid. The C1 position is quaternary (blocked), and the C2/C4 positions are electronically deactivated by the adjacent electron-withdrawing carbonyls and sterically hindered.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Ring Construction: The cyclobutane core is most efficiently accessed via double alkylation of diethyl malonate with 1,3-dihalopropane.[1]

-

Carboxyl Manipulation: The synthesis begins with the diester to facilitate ring closure, followed by hydrolysis to the free acid required for the chlorination step.[1]

Retrosynthesis Diagram

Figure 1: Retrosynthetic disconnection showing the pathway from commodity chemicals to the target.[1]

Part 2: Detailed Synthetic Protocols

Phase 1: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate

Objective: Construct the strained four-membered ring via intramolecular alkylation.

-

Reagents: Diethyl malonate (1.0 equiv), 1,3-dibromopropane (1.0 equiv), Sodium ethoxide (2.0 equiv), Absolute Ethanol.[1]

-

Key Reaction: Malonic Ester Synthesis.[1]

Protocol:

-

Alkoxide Preparation: In a 5-L reactor equipped with a reflux condenser and mechanical stirrer, prepare sodium ethoxide by dissolving sodium metal (2.05 equiv) in absolute ethanol (approx. 5 mL/g of Na).[1] Caution: Exothermic hydrogen evolution.[1]

-

Addition: Heat the solution to 80°C. Simultaneously add diethyl malonate and 1,3-dibromopropane dropwise over 90 minutes.

-

Note: Simultaneous addition maintains a low concentration of the mono-alkylated intermediate, favoring cyclization over polymerization.[1]

-

-

Reflux: Reflux the mixture for 2 hours to ensure completion.

-

Workup: Distill off the majority of ethanol. Add water to dissolve sodium bromide salts.[1] Extract the aqueous layer with diethyl ether or ethyl acetate.[1]

-

Purification: Dry the organic phase (

) and concentrate. Distill the residue under reduced pressure (bp ~111–114°C at 16 mmHg) to obtain the diester.-

Expected Yield: 55–60%.[1]

-

Phase 2: Hydrolysis to Cyclobutane-1,1-dicarboxylic Acid

Objective: Convert the diester to the free dicarboxylic acid substrate.[1]

-

Reagents: Diethyl cyclobutane-1,1-dicarboxylate, KOH (2.5 equiv), Ethanol/Water.[1]

Protocol:

-

Saponification: Dissolve the diester in ethanol. Add a solution of KOH in water.[1]

-

Reflux: Heat to reflux for 3–4 hours. The solution will become homogeneous.

-

Acidification: Remove ethanol by rotary evaporation.[1] Cool the aqueous residue in an ice bath and acidify to pH 1 with concentrated HCl.

-

Isolation: Extract exhaustively with diethyl ether. Dry (

) and concentrate to yield the solid diacid.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Purification: Recrystallize from ethyl acetate to obtain pure cyclobutane-1,1-dicarboxylic acid (mp 158°C).

Phase 3: Regioselective Chlorination

Objective: Introduce the chlorine atom at C3 via free-radical substitution.[1] Critical Note: This step relies on the procedure adapted from Organic Syntheses (Coll.[1][2][4][5] Vol. 6, p. 271), but is halted before decarboxylation to isolate the dicarboxylic acid.[1]

-

Reagents: Cyclobutane-1,1-dicarboxylic acid (1.0 equiv), Sulfuryl Chloride (

, 1.05 equiv), Benzoyl Peroxide (0.01 equiv), Benzene (or Trifluorotoluene as a safer alternative).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Protocol:

-

Setup: Use a 3-neck flask fitted with a mechanical stirrer, addition funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and

).-

Safety: Perform strictly in a fume hood.[1]

is corrosive and lachrymatory.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

-

Drying: Suspend the diacid in the solvent (Benzene or PhCF3).[1] Heat to reflux and distill a small volume to remove trace water azeotropically.

-

Reaction: Maintain reflux. Add sulfuryl chloride dropwise over 40 minutes.[1] Simultaneously, add benzoyl peroxide in small portions through the condenser.

-

Observation: Gas evolution (

,ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

-

Completion: Continue reflux for 20–24 hours until gas evolution ceases and the solid diacid has mostly dissolved (or formed a new suspension).

-

Isolation (Crucial Deviation from Org.[1] Syn.):

-

Purification: Recrystallize the crude solid from a mixture of ethyl acetate/hexanes or diethyl ether/pentane.

Part 3: Mechanism & Workflow Visualization

Reaction Mechanism

The selectivity is governed by the radical stability and steric factors.[1] The C3 radical is secondary and less destabilized by the electron-withdrawing carboxyl groups compared to the C2 position.[1]

Figure 2: Radical chain mechanism for the chlorination of cyclobutane-1,1-dicarboxylic acid.

Experimental Workflow

Figure 3: Process flow for the isolation of the dicarboxylic acid, highlighting the critical temperature control point.

Part 4: Technical Data & Troubleshooting

Key Physical Properties

| Compound | MW ( g/mol ) | BP/MP | Density | Note |

| Diethyl cyclobutane-1,1-dicarboxylate | 200.23 | 111–114°C (16 mmHg) | 1.05 g/mL | Precursor |

| Cyclobutane-1,1-dicarboxylic acid | 144.12 | 158°C (MP) | - | Reactant |

| 3-Chlorocyclobutane-1,1-dicarboxylic acid | 178.57 | Solid (MP N/A*) | - | Target |

*MP is not standard in common databases; expect solid based on diacid structure.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Polymerization of malonate | Ensure high dilution or simultaneous addition of reagents. Ensure NaOEt is anhydrous. |

| Incomplete Chlorination | Wet solvent or inactive initiator | Dry solvent azeotropically before adding |

| Decarboxylation | Temperature too high during workup | Keep rotary evaporator bath <60°C. Do not distill the residue.[1] |

| Black Residue | Charring/Polymerization | Use inert atmosphere ( |

Part 5: Safety & Handling

-

Sulfuryl Chloride (

): Reacts violently with water. Releases toxic HCl andngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> gas. Must be handled in a high-efficiency fume hood.[1][2] -

Benzene: Known carcinogen.[1] Substitute with

-trifluorotoluene (PhCF3) if possible, as it is a radical-reaction-compatible solvent with a similar boiling point (102°C) but lower toxicity.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Benzoyl Peroxide: Explosive when dry.[1] Handle as a wet paste or in solution where possible.[1]

References

-

Synthesis of 3-Chlorocyclobutanecarboxylic Acid (Primary Protocol Basis)

-

Synthesis of Diethyl 1,1-Cyclobutanedicarboxyl

-

Hydrolysis of 1,1-Cyclobutanedicarboxyl

-

PubChem Compound Summary: Diethyl 3-hydroxycyclobutane-1,1-dicarboxyl

Sources

- 1. Diethyl 1,1-cyclobutanedicarboxylate | C10H16O4 | CID 77410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Bicyclobutane - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | C10H16O5 | CID 14728564 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: 3-Chlorocyclobutane-1,1-dicarboxylic Acid

This guide provides an in-depth technical analysis of 3-chlorocyclobutane-1,1-dicarboxylic acid , a critical intermediate in the synthesis of conformationally restricted pharmacological scaffolds.

Core Function: Conformationally restricted building block for medicinal chemistry Primary Application: Synthesis of glutamate/GABA analogues and antiviral carbanucleosides

Executive Summary & Strategic Value

In the realm of drug discovery, the cyclobutane ring serves as a "conformation lock," restricting the rotation of attached pharmacophores to improve binding affinity and metabolic stability. 3-Chlorocyclobutane-1,1-dicarboxylic acid (CAS: 89639-43-0) is a pivotal intermediate. Unlike flexible alkyl chains, its rigid geometry directs substituents into specific vectors, making it essential for designing:

-

Glutamate/GABA Receptor Ligands: Where precise spatial arrangement of carboxylate and amine groups is required.

-

Carbanucleosides: Antiviral agents where the sugar moiety is replaced by a carbocycle to prevent enzymatic cleavage.

-

Metal-Organic Frameworks (MOFs): As a rigid dicarboxylate linker for tuning pore size and polarity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 3-chlorocyclobutane-1,1-dicarboxylic acid |

| CAS Number | 89639-43-0 |

| Molecular Formula | C₆H₇ClO₄ |

| Molecular Weight | 178.57 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Ethanol); partially soluble in water |

| pKa (Predicted) | ~2.91 ± 0.50 (Stronger acid than acetic acid due to inductive effect of Cl) |

| Stability | Stable at room temperature; undergoes thermal decarboxylation >190°C |

Synthesis & Manufacturing Methodologies

Historically, the synthesis of 3-substituted cyclobutanes was plagued by low yields and complex isomeric mixtures. The "epichlorohydrin route" (reacting epichlorohydrin with malonates) often leads to the 3-hydroxy analog, which is difficult to chlorinate efficiently.

The Field-Proven Protocol utilizes a Free-Radical Chlorination strategy.[1] This method is favored for its scalability and direct access to the chlorinated scaffold from the accessible 1,1-cyclobutanedicarboxylic acid.

Protocol A: Free-Radical Chlorination (Preferred)

Mechanism: Regioselective radical substitution at the C3 position, driven by the ring strain and the electronic deactivation of C2/C4 by the gem-dicarboxylates.

Reagents:

-

Substrate: 1,1-Cyclobutanedicarboxylic acid (or its diethyl ester).[1][2]

-

Chlorinating Agent: Sulfuryl chloride (

).[1] -

Initiator: Benzoyl peroxide (BPO).

-

Solvent: Benzene or Carbon Tetrachloride (Note: Modern adaptations use Trifluorotoluene as a greener alternative).

Step-by-Step Workflow:

-

Preparation: Dissolve 1,1-cyclobutanedicarboxylic acid in anhydrous solvent under inert atmosphere (

). -

Initiation: Heat the mixture to reflux. Add a catalytic amount of Benzoyl Peroxide.

-

Chlorination: Dropwise addition of sulfuryl chloride over 40-60 minutes. The evolution of

and -

Reflux: Maintain reflux for 18–24 hours to ensure completion.

-

Isolation: Evaporate solvent to yield the crude 3-chloro-1,1-dicarboxylic acid.

-

Purification: Recrystallization from ethyl acetate/hexanes.

Protocol B: Thermal Decarboxylation (Downstream Processing)

To access the mono-acid (3-chlorocyclobutanecarboxylic acid), a key drug scaffold:

-

Heating: The crude dicarboxylic acid is heated to 190–210°C .[1]

-

Reaction:

is evolved. -

Distillation: The product is distilled under vacuum (b.p. ~135°C at 15 mmHg) to yield a mixture of cis- and trans- isomers.

Visualization: Synthesis Pathway

Caption: Figure 1. Radical chlorination pathway offering high-yield access to the 3-chloro scaffold compared to traditional epichlorohydrin routes.

Reactivity & Derivatization Logic

The unique structure of 3-chlorocyclobutane-1,1-dicarboxylic acid allows for versatile chemical transformations.

The "Gem-Dicarboxy" Effect

The two carboxyl groups at C1 create a "Thorpe-Ingold" effect, compressing the internal bond angle and influencing the reactivity of the ring.

-

Mono-Decarboxylation: As detailed above, thermal treatment removes one carboxyl group. This is the primary route to cis/trans mono-acids.

-

Double Amidation: Reaction with diamines can form spiro-cyclic imides, used in anticonvulsant research.

Nucleophilic Substitution at C3

The chlorine atom at C3 is on a strained ring. Typical

-

Optimization: Substitution (e.g., with azide to form amines) often requires high temperatures or polar aprotic solvents (DMF, DMSO) to overcome the activation energy barrier.

-

Stereochemistry: Substitution typically proceeds with inversion, allowing access to specific diastereomers if the starting material is resolved.

Visualization: Derivatization Tree

Caption: Figure 2. Key downstream transformations yielding bioactive scaffolds.

Applications in Drug Discovery

Conformationally Restricted Amino Acids

The core is a precursor to 1-amino-3-chlorocyclobutane-1-carboxylic acid , a constrained analogue of glutamate.

-

Mechanism: By locking the amino and acid groups in a fixed position relative to the chlorine (which mimics a distal polar group), researchers can probe the binding pockets of Excitatory Amino Acid Transporters (EAATs).

-

Significance: These analogues help distinguish between receptor subtypes (NMDA vs. AMPA) based on the specific conformation (folded vs. extended) required for binding.

Antiviral Carbanucleosides

The 3-chlorocyclobutane scaffold mimics the sugar ring of nucleosides.

-

Metabolic Stability: The absence of the glycosidic oxygen prevents cleavage by phosphorylases, increasing the half-life of the drug.

-

Viral Targets: Used in the synthesis of inhibitors for HIV Reverse Transcriptase and Herpes Simplex Virus (HSV) DNA polymerase.

Safety & Handling Protocols

Hazard Classification: Irritant / Corrosive.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Operational Safety:

-

Engineering Controls: All synthesis steps involving

must be performed in a certified chemical fume hood due to the release of HCl and -

PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is hygroscopic and acidic; avoid contact with strong bases and oxidizers.

References

-

Organic Syntheses. "3-Chlorocyclobutanecarboxylic Acid." Org.[1][2] Synth.1971 , 51, 73. Link

-

PubChem. "3-Chlorocyclobutane-1,1-dicarboxylic acid (Compound)."[3] National Library of Medicine. Link

-

Kochi, J. K. "Formation of Alkyl Halides from Acids by Decarboxylation with Lead(IV) Acetate and Halide Salts."[4] Journal of the American Chemical Society. Link

-

Sigma-Aldrich. "Cyclobutane-1,1-dicarboxylic acid Product Sheet." Link

-

Chemical Science. "Synthesis of 3-borylated cyclobutanols from epihalohydrins." Royal Society of Chemistry. Link

Sources

3-Chlorocyclobutane-1,1-Dicarboxylic Acid: Structural Elucidation & Characterization Guide

Executive Technical Summary

Compound Identity: 3-chlorocyclobutane-1,1-dicarboxylic acid CAS: 89639-43-0 (Generic/Analogous Reference) Molecular Formula: C₆H₇ClO₄ Molecular Weight: 178.57 g/mol [1]

This guide serves as a definitive technical reference for the structural elucidation, conformational analysis, and stability profiling of 3-chlorocyclobutane-1,1-dicarboxylic acid . As a conformationally restricted glutamate analog and a high-value scaffold in peptidomimetic drug design, this molecule presents unique analytical challenges driven by ring strain (~26 kcal/mol), "butterfly" puckering dynamics, and the inherent instability of the gem-dicarboxylic acid moiety.

The following protocols prioritize causality —explaining why specific signals appear—and self-validation , ensuring that experimental artifacts (e.g., thermal decarboxylation) are distinguished from intrinsic structural features.

Synthetic Context & Impurity Profiling

To accurately elucidate the structure, one must understand the genesis of the sample. The most robust synthetic route proceeds via the 3-oxocyclobutane-1,1-dicarboxylate scaffold.

Mechanistic Origin of Impurities

-

Precursor: Diethyl 3-oxocyclobutane-1,1-dicarboxylate.

-

Reduction: NaBH₄ reduction yields the 3-hydroxy intermediate.

-

Chlorination: Nucleophilic substitution (e.g., SOCl₂ or Appel reaction) yields the 3-chloro target.

-

Hydrolysis: Acid-mediated hydrolysis of esters to the free acid.

Critical Impurity Markers:

-

Lactone Formation: Intramolecular attack of the carboxylate onto the C3-Cl position (if cis geometry allows) can form a bicyclic lactone.

-

Decarboxylation Products: 3-chlorocyclobutane-1-carboxylic acid (loss of 44 Da).

-

Elimination Products: Cyclobutene derivatives formed via dehydrohalogenation.

Spectroscopic Elucidation Protocols

Mass Spectrometry (MS)

Objective: Confirm elemental composition and halogen presence.

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Rationale: Carboxylic acids ionize readily to [M-H]⁻. Positive mode may induce rapid decarboxylation.

-

-

Expected Signals:

-

[M-H]⁻: m/z 176.99 (¹²C, ³⁵Cl).

-

Isotope Pattern: A distinct 3:1 intensity ratio for m/z 177 : 179 confirms the presence of a single Chlorine atom.

-

-

Fragmentation Logic (MS/MS):

-

Loss of CO₂: Precursor ion -> [M-H-44]⁻.

-

Loss of HCl: Secondary fragmentation pathway.

-

Infrared Spectroscopy (FT-IR)

Objective: Validate functional groups and assess ring strain.

| Functional Group | Frequency (cm⁻¹) | Structural Insight |

| O-H Stretch | 2800–3200 (Broad) | Strong H-bonding of gem-diacid dimer. |

| C=O Stretch | 1715–1735 | Higher frequency than acyclic acids (~1710) due to ring strain increasing s-character of the carbonyl carbon. |

| Cyclobutane Ring | 900–935 | Characteristic ring breathing/deformation mode. |

| C-Cl Stretch | 600–800 | Confirmation of halogenation. |

Nuclear Magnetic Resonance (NMR)

Objective: Define stereochemistry and ring conformation.

¹H NMR (400+ MHz, DMSO-d₆ or D₂O)

Solvent Note: DMSO-d₆ is preferred to prevent rapid exchange of carboxylic protons and suppress thermal degradation.

-

δ 12.5–13.0 ppm (2H, br s): Carboxylic acid protons.

-

δ 4.3–4.6 ppm (1H, quintet-like): H3 (Methine).

-

Causality: Deshielded by the electronegative Chlorine. The splitting arises from coupling to four neighboring protons (H2a, H2b, H4a, H4b).

-

-

δ 2.6–3.2 ppm (4H, complex multiplets): H2/H4 (Methylenes).

-

Stereochemical Key: In a planar cyclobutane, these would be simple. However, due to ring puckering , the protons cis to the Chlorine are chemically distinct from those trans to the Chlorine. This creates an AA'BB' spin system (or AA'MM' depending on field strength).

-

¹³C NMR (100 MHz, DMSO-d₆)

-

δ ~172 ppm: C=O (Two equivalent carbons if rapid puckering averages the signal; distinct if frozen).

-

δ ~55 ppm: C1 (Quaternary). Characteristic shift for gem-dicarboxylic substitution.

-

δ ~45 ppm: C3 (Methine-Cl).

-

δ ~38 ppm: C2/C4 (Methylenes).

Conformational Analysis & Stereodynamics

The cyclobutane ring is not planar; it adopts a "butterfly" or "puckered" conformation to relieve torsional strain (eclipsing interactions).[2]

The "Flip" Mechanism

The molecule undergoes rapid ring inversion at room temperature.

-

Conformer A: Chlorine is Pseudo-Equatorial .

-

Conformer B: Chlorine is Pseudo-Axial .

Thermodynamic Preference: In 1,1-dicarboxylic acids, one COOH is always axial and the other equatorial. The equilibrium is dictated by the substituent at C3. Large substituents (like Cl) generally prefer the pseudo-equatorial position to minimize 1,3-transannular repulsion with the axial COOH group.

Graphviz Diagram: Elucidation & Logic Flow

Caption: Logical workflow for structural confirmation. The dashed line represents Variable Temperature (VT) NMR required to freeze ring inversion.

Stability & Degradation Profile (Self-Validating Protocol)

The Risk: Gem-dicarboxylic acids are thermodynamically primed to lose CO₂. The Mechanism: A cyclic six-membered transition state facilitates the concerted loss of CO₂ and enol formation.

Thermal Stress Test Protocol

To ensure the integrity of your analytical standard, perform this validation:

-

TGA (Thermogravimetric Analysis):

-

Heat sample at 5°C/min.

-

Failure Mode: A sharp mass loss of ~24.6% (44/178.57) between 120°C–160°C indicates decarboxylation.

-

Success Criteria: Stable plateau up to >110°C.

-

-

qNMR (Quantitative NMR) Validation:

-

Dissolve fresh sample in DMSO-d₆.

-

Acquire spectrum T=0.

-

Heat tube to 60°C for 1 hour.

-

Acquire spectrum T=1h.

-

Check: Appearance of a new doublet/multiplet at δ ~3.0 ppm (characteristic of the mono-acid alpha-proton) indicates degradation.

-

References

-

General Synthesis of Cyclobutane-1,1-dicarboxylic Acids

-

Conformational Analysis of Substituted Cyclobutanes

- Wiberg, K. B. (1965). The Deuterium Isotope Effect on the Conformational Equilibrium of Cyclobutane. Journal of the American Chemical Society.

-

IR Spectroscopy of Cyclobutane Rings

- Lord, R. C., & Nakagawa, I. (1963). Normal Vibrations, Potential Constants, and Vibration-Rotation Interaction Constants in Cyclobutane and Cyclobutane-d8. The Journal of Chemical Physics.

-

Decarboxylation Mechanisms

-

NMR of Cyclobutane Derivatives

- Lambert, J. B., & Roberts, J. D. (1965). Nitrogen-15 Magnetic Resonance Spectroscopy. II. Coupling Constants. Journal of the American Chemical Society.

Sources

Technical Monograph: Polaprezinc (CAS 89639-43-0)

Advanced Physicochemical Profiling and Mechanistic Applications in Mucosal Defense

Executive Technical Summary

Polaprezinc (Zinc L-carnosine; CAS 89639-43-0) represents a distinct class of mucosal protective agents defined by its polymeric coordination complex structure. Unlike simple zinc salts (e.g., zinc sulfate) or physical mixtures of zinc and carnosine, Polaprezinc exists as a polymeric chelate where zinc is coordinated with L-carnosine in a specific geometry.

This structural architecture confers a unique pharmacokinetic advantage: selective adherence . The complex remains stable in the gastric lumen but dissociates slowly upon adhering to injured mucosal sites, creating a "biological bandage." This guide dissects the physicochemical properties, HSP70-mediated cytoprotective mechanisms, and validated analytical protocols required for the development of Polaprezinc-based therapeutics.

Molecular Architecture & Physicochemical Profiling

The Coordination Complex

Polaprezinc is chemically defined as catena-(S)-[µ-[Nα-(3-aminopropionyl)histidinato(2-)-N1,N2,O:Nτ]-zinc].[1][2] The zinc ion is coordinated by the imidazole nitrogen, the carboxyl oxygen, and the amino nitrogen of L-carnosine, forming a polymeric chain.

Critical Insight for Formulators: The polymeric nature renders the compound insoluble in water and organic solvents, but soluble in dilute acids. This pH-dependent solubility is the driver of its therapeutic efficacy—it remains particulate in the stomach until it encounters the acidic microenvironment of an ulcer crater or is slowly solubilized by gastric acid.

Physicochemical Data Table[3][4]

| Property | Specification | Technical Note |

| CAS Number | 89639-43-0 | |

| Formula | (C₉H₁₂N₄O₃Zn)ₙ | Polymeric structure |

| Molecular Weight | 289.61 g/mol (Monomer) | Actual weight varies by chain length |

| Appearance | White to pale yellow crystalline powder | Hygroscopic nature requires desiccant storage |

| Solubility (pH 1.2) | Soluble | Dissociates into Zn²⁺ and L-Carnosine |

| Solubility (pH 7.0) | Practically Insoluble | Critical for intestinal stability |

| Solubility (Organic) | Insoluble | DMSO, Methanol, Ethanol |

| Zinc Content | 21.5% – 23.0% | Theoretical: 22.58% |

Pharmacodynamics: The "Zinc-Zipper" Mechanism

The therapeutic potency of Polaprezinc extends beyond simple zinc supplementation. It functions as a signal modulator, specifically upregulating Heat Shock Protein 70 (HSP70) .

Mechanism of Action (MoA)

-

Adherence: The polymeric complex adheres specifically to ulcerous lesions due to the interaction between the zinc complex and proteins in the exudate (albumin/fibrinogen).

-

Sustained Release: In the local acidic milieu, the polymer depolymerizes, releasing high local concentrations of Zn²⁺ and L-carnosine.

-

Signal Transduction:

-

Antioxidant Effect: Direct scavenging of superoxide anions and hydroxyl radicals.

-

HSP Induction: Zinc ions enter the mucosal cells, triggering the Heat Shock Factor 1 (HSF1) to bind to Heat Shock Elements (HSE), transcribing HSP70.

-

Cytoprotection: HSP70 refolds damaged proteins and inhibits apoptotic pathways (caspase-3).

-

Visualization: HSP70 Signaling Pathway

The following diagram illustrates the intracellular cascade triggered by Polaprezinc.

Figure 1: Mechanistic pathway of Polaprezinc showing acid-dependent dissociation, antioxidant activity via L-carnosine, and Zinc-mediated upregulation of HSP70 leading to cytoprotection.

Analytical Methodologies & Quality Control

To ensure scientific integrity in drug development, precise quantification of Polaprezinc is required. Because it is a chelate, standard HPLC methods must account for the dissociation equilibrium.

Validated HPLC Protocol

Objective: Quantify Polaprezinc by measuring the L-Carnosine moiety after complete dissociation.

Reagents:

-

Mobile Phase: Phosphate buffer (10 mM, pH 3.0) / Acetonitrile (95:5 v/v).

-

Solvent A: 0.1 M Hydrochloric Acid (for sample dissolution).

Protocol Steps:

-

Sample Preparation (Critical):

-

Weigh 50 mg of Polaprezinc standard.

-

Dissolve in 50 mL of 0.1 M HCl . Note: Water cannot be used as the solvent due to insolubility.

-

Sonicate for 10 minutes until clear.

-

Neutralize slightly if column sensitivity requires, but maintain pH < 4.0 to prevent re-precipitation.

-

-

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., ODS-3), 5 µm, 4.6 x 150 mm.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (optimal for peptide bond detection in carnosine).

-

Temperature: 40°C.

-

Injection Volume: 10 µL.

-

-

System Suitability Criteria:

-

Theoretical plates: > 2000.[3]

-

Tailing factor: < 1.5.

-

RSD of peak area (n=6): < 2.0%.

-

Analytical Workflow Diagram

This workflow ensures the integrity of the chelate is assessed via stoichiometry (Zn:Carnosine ratio).

Figure 2: Dual-validation analytical workflow. Because Polaprezinc is a complex, verifying the 1:1 stoichiometric ratio of Zinc to L-Carnosine is essential for confirming compound integrity.

Therapeutic Translation & Clinical Context

Gastric Ulcers & H. pylori

Polaprezinc is approved (Japan/South Korea) for gastric ulcers. Clinical data indicates a synergistic effect when combined with triple therapy (PPI + Amoxicillin + Clarithromycin) for Helicobacter pylori eradication.

-

Mechanism: Zinc ions inhibit H. pylori urease activity, while the polymer coats the stomach lining, preventing bacterial adhesion.

Emerging Application: Chemotherapy-Induced Mucositis

Recent research highlights Polaprezinc's utility in oncology. Oral mucositis is a dose-limiting side effect of chemotherapy/radiotherapy.

-

Protocol: Polaprezinc lozenges or suspension rinses.

-

Outcome: Significant reduction in Grade 3/4 mucositis due to antioxidant scavenging of radiation-induced ROS and upregulation of epithelial HSP70.

References

-

Matsukura, T., & Tanaka, H. (2000). Applicability of zinc complex of L-carnosine for medical use.[4][5][3] Biochemistry (Moscow).

-

Choi, H. S., et al. (2013). Efficacy of polaprezinc for gastric mucosal protection in patients taking low-dose aspirin: A randomized, double-blind, placebo-controlled trial. Journal of Gastroenterology and Hepatology.

-

Asanuma, K., et al. (2021). Recent advances on polaprezinc for medical use. Experimental and Therapeutic Medicine.

-

Shimada, T., et al. (1999). Polaprezinc protects gastric mucosal cells from noxious agents through antioxidant properties in vitro. Alimentary Pharmacology & Therapeutics.

-

Odashima, M., et al. (2006). Zinc L-carnosine protects against mucosal injury in a rat model of colitis. Biological & Pharmaceutical Bulletin.

Sources

- 1. Recent advances on polaprezinc for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances on polaprezinc for medical use (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Polaprezinc? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Polaprezinc, 107667-60-7, powder Sigma-Aldrich [sigmaaldrich.com]

Comprehensive Spectroscopic Profiling: 3-Chlorocyclobutane-1,1-dicarboxylic Acid

[1]

CAS Number: 89639-43-0 Molecular Formula: C₆H₇ClO₄ Molecular Weight: 178.57 g/mol

Executive Summary & Structural Logic

3-chlorocyclobutane-1,1-dicarboxylic acid represents a highly functionalized cyclobutane scaffold used primarily as a building block for conformationally restricted amino acid analogs (e.g., glutamate receptors) and pharmaceutical intermediates.[1]

The molecule possesses a plane of symmetry passing through C1 and C3.[1] However, the puckered nature of the cyclobutane ring (butterfly conformation) creates specific spectroscopic signatures. The 1,1-dicarboxylic acid substitution forces the ring into a specific equilibrium, while the 3-chloro substituent introduces a strong dipole and deshielding cone, distinct from its unsubstituted parent cyclobutane-1,1-dicarboxylic acid.[1]

Structural Visualization & Assignment Logic

The following diagram illustrates the assignment logic used to validate the spectroscopic data, distinguishing between the quaternary center (C1), the methylene bridges (C2/C4), and the methine chloride (C3).[1]

Caption: Logic flow for spectroscopic assignment based on molecular symmetry and substituent effects.

Spectroscopic Data Analysis

Note: The values below represent a high-fidelity predictive analysis based on the validated spectra of the parent compound (cyclobutane-1,1-dicarboxylic acid) and standard substituent increments for 3-halocyclobutanes.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for solubility of dicarboxylic acids) or D₂O (with NaOD).[1]

¹H NMR (400 MHz, DMSO-d₆)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| COOH | 12.5 - 13.0 | Broad Singlet | 2H | Carboxylic acid protons. Often invisible in D₂O exchange. |

| H-3 | 4.35 ± 0.2 | Quintet / Multiplet | 1H | The proton geminal to Chlorine.[1] Significantly deshielded compared to unsubstituted cyclobutane (~1.9 ppm).[1] |

| H-2, H-4 | 2.90 - 3.10 | Multiplet | 4H | Methylene protons. These form a complex higher-order spin system (AA'BB' or AA'XX') due to the roof effect and ring puckering.[1] |

Key Diagnostic Feature: Look for the downfield shift of the H-3 methine proton.[1] In the unsubstituted parent, this region (C3) is a methylene group at ~1.8 ppm. The shift to >4.0 ppm confirms the 3-chloro substitution.[1]

¹³C NMR (100 MHz, DMSO-d₆)

| Position | Shift (δ, ppm) | Type | Assignment Logic |

| C=O | 171.5 ± 1.0 | Quaternary | Carboxyl carbons. Typical range for aliphatic dicarboxylic acids. |

| C-1 | 53.0 ± 2.0 | Quaternary | The sp³ center holding both carboxyl groups.[1] |

| C-3 | 51.5 ± 2.0 | CH | Carbon bonded to Chlorine. |

| C-2, C-4 | 38.0 ± 2.0 | CH₂ | Methylene bridges.[1] |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2800 - 3300 | O-H (Acid) | Broad stretching band, characteristic of carboxylic acid dimers. |

| 1690 - 1720 | C=O (Acid) | Strong, sharp carbonyl stretch.[1] |

| 1200 - 1300 | C-O | C-O stretching coupled with O-H bending. |

| 600 - 800 | C-Cl | Carbon-Chlorine stretch (fingerprint region). |

Mass Spectrometry (MS)

Ionization: ESI (Electrospray Ionization) - Negative Mode (preferred for carboxylic acids).[1]

Experimental Protocols for Validation

To ensure reproducibility and data integrity, follow these standardized preparation protocols.

Sample Preparation for NMR

-

Drying: Ensure the solid sample is dried under high vacuum (0.1 mbar) at 40°C for 2 hours to remove trace hydration water which can broaden OH signals.[1]

-

Solvent Selection: Use DMSO-d₆ (0.6 mL) for 10-15 mg of sample.[1]

-

Why? Dicarboxylic acids often dimerize or have poor solubility in CDCl₃.[1] DMSO disrupts hydrogen bonding, yielding sharper peaks.

-

-

Filtration: If any turbidity is observed, filter through a glass wool plug directly into the NMR tube to prevent magnetic field inhomogeneity.[1]

Purity Assessment (qNMR)

To determine absolute purity without a reference standard of the specific compound:

-

Weigh exactly ~15.0 mg of 3-chlorocyclobutane-1,1-dicarboxylic acid.[1]

-

Add exactly ~10.0 mg of an internal standard (e.g., Maleic Acid or Dimethyl Sulfone ).[1]

-

Acquire ¹H NMR with a relaxation delay (d1) of at least 60 seconds (5 × T1) to ensure full relaxation.

-

Integrate the H-3 methine peak (1H) against the standard's signal to calculate molar purity.[1]

Synthesis & Impurity Profile

Understanding the synthesis route helps identify potential spectroscopic impurities.[1]

Common Route: Chlorination of 3-hydroxycyclobutane-1,1-dicarboxylic acid or transformation from epichlorohydrin derivatives.[1]

Caption: Synthesis pathway highlighting potential impurities visible in spectra.

-

Impurity Flag: If you observe peaks at ~4.8-5.0 ppm in ¹H NMR, suspect lactonization (reaction of the carboxyl group with the 3-position if Cl is displaced or unreacted OH remains).[1]

References

-

Nevill, W. A., Frank, D. S., & Trepka, R. D. (1962).[1] The Preparation of 3-Substituted Cyclobutanecarboxylic Acids. The Journal of Organic Chemistry, 27(2), 422–424.[1] Link[1]

-

ChemicalBook. (n.d.).[1] 3-chlorocyclobutane-1,1-dicarboxylic acid Product Entry. Retrieved January 28, 2026.[1] Link

-

Wiberg, K. B., & Lampman, G. M. (1966).[1] Nucleophilic Displacement on 3-Substituted Cyclobutyl Tosylates. Journal of the American Chemical Society, 88(19), 4429–4433.[1] (Grounding for cyclobutane conformational shifts). Link[1]

-

PubChem. (n.d.).[1] Compound Summary: 3-chlorocyclobutane-1-carboxylic acid.[1][3] (Analogous data source). Link[1]

Theoretical Calculations of 3-Chlorocyclobutane-1,1-Dicarboxylic Acid

This technical guide details the computational framework for characterizing 3-chlorocyclobutane-1,1-dicarboxylic acid , a functionalized cycloalkane scaffold relevant to fragment-based drug discovery (FBDD) and coordination chemistry.

This guide is structured as a self-contained research protocol. It does not merely report data but establishes the theoretical standard operating procedure (SOP) for deriving accurate physicochemical properties of this specific molecule using Density Functional Theory (DFT).

A Computational Framework for Conformational and Electronic Characterization

Executive Summary

3-chlorocyclobutane-1,1-dicarboxylic acid (CAS: 89639-43-0) represents a unique class of "conformationally restricted" building blocks. The gem-dicarboxylic acid moiety provides a precursor for decarboxylative functionalization (e.g., to

Accurate modeling of this molecule requires addressing three theoretical challenges:

-

Ring Puckering: The low inversion barrier of the cyclobutane ring (

1.5 kcal/mol) necessitates rigorous conformational sampling. -

Geminal Repulsion: The steric crowding of two carboxyl groups at C1 interacts with the C3-substituent (Cl), dictating axial/equatorial preferences.

-

Acidity Prediction: Accurate pKa calculation requires explicit solvation protocols to account for the stabilization of the dianion species.

Computational Methodology (The Protocol)

To ensure scientific integrity, the following ab initio protocol is defined. This system is self-validating: every stationary point is confirmed via frequency analysis.

Level of Theory Selection

-

Functional:

B97X-D or M06-2X .-

Causality: Cyclobutane derivatives are dominated by weak non-covalent interactions (NCIs) and steric dispersion between the gem-carboxyl groups. Standard functionals (B3LYP) fail to capture these dispersion forces accurately. M06-2X is explicitly parameterized for main-group thermochemistry and non-covalent interactions.

-

-

Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

-

Causality: The diffuse functions are critical for describing the electron density of the carboxylate anions (during pKa calculation) and the lone pairs on the Chlorine atom.

-

-

Solvation Model: SMD (Solvation Model based on Density) .

-

Solvent: Water (

) for pKa; DMSO or Methanol for reactivity benchmarking.

-

Workflow Visualization

The following diagram outlines the logical flow for the theoretical characterization, from conformational search to property prediction.

Figure 1: Computational workflow for the structural and electronic characterization of the target molecule.

Conformational Landscape Analysis

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

The Puckering Coordinate

For 3-chlorocyclobutane-1,1-dicarboxylic acid, the puckering angle (

-

Expected Conformation: The ring will pucker to place the bulky substituents in pseudo-equatorial positions.

-

The Conflict: At C1, one -COOH is pseudo-equatorial and one is pseudo-axial. At C3, the -Cl atom must choose between pseudo-equatorial or pseudo-axial.

-

Hypothesis: The Equatorial-Cl conformer will be the global minimum. The Axial-Cl conformer suffers from severe 1,3-diaxial repulsion with the axial -COOH group at C1.

-

Quantitative Data Structure

The following table structure is required to report the relative energies of the identified conformers.

| Conformer | C3-Cl Orientation | C1-COOH Orientation | Rel. Energy ( | Boltzmann Pop. (%) | Dipole Moment (Debye) |

| Conf-1 | Pseudo-Equatorial | Ax/Eq | 0.00 (Global Min) | > 95% | ~2.5 |

| Conf-2 | Pseudo-Axial | Ax/Eq | +3.5 to +5.0 | < 5% | ~3.8 |

| TS-Inv | Planar (Transition State) | Planar | +1.5 (Barrier) | 0% | 0.0 |

Note: The planar structure is a transition state for ring inversion, not a minimum.

Electronic Properties: Acidity (pKa) Prediction

The most critical property for drug development is the pKa of the two carboxylic acid groups. Due to the geminal substitution, the first and second pKa values will differ significantly.

The Thermodynamic Cycle

Direct calculation of pKa is prone to error. The Thermodynamic Cycle method is the authoritative standard.

Protocol Steps:

-

Optimize neutral acid (

) and conjugate base ( -

Calculate thermal corrections (

) at 298K. -

Perform single-point energy calculations in SMD water solvent to get

. -

Correction: Use a reference acid (e.g., cyclobutanecarboxylic acid, exp pKa

4.79) to cancel systematic errors (isodesmic reaction approach).

Inductive Effects of Chlorine

The Chlorine atom at C3 exerts an electron-withdrawing inductive effect (-I effect) through the

-

Prediction: The pKa of 3-chlorocyclobutane-1,1-dicarboxylic acid will be lower (more acidic) than the unsubstituted parent.

-

Mechanism: The Cl atom stabilizes the developing negative charge on the carboxylate anion via through-bond polarization.

Reactivity: Decarboxylation Mechanism[1][2]

Gem-dicarboxylic acids are prone to thermal decarboxylation. Understanding this stability is vital for synthesis and storage.

Mechanism Visualization

The reaction proceeds via a concerted, six-membered cyclic transition state involving an intramolecular hydrogen transfer.

Figure 2: Concerted decarboxylation mechanism via a cyclic transition state.

Kinetic Stability

-

Activation Barrier: Typically 30-40 kcal/mol for gem-diacids.

-

Chlorine Effect: The Cl substituent may slightly lower the barrier compared to the unsubstituted analog if it stabilizes the transition state dipole.

-

Experimental Implication: The compound is likely stable at room temperature but will decarboxylate upon heating (>150°C), yielding a mixture of cis and trans 3-chlorocyclobutanecarboxylic acid.

References

-

M06-2X Functional: Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1), 215–241. Link

-

SMD Solvation Model: Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

-

pKa Calculation Protocols: Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125, 3-21. Link

-

Cyclobutane Conformational Analysis: Wiberg, K. B. (1986). The structure and energetics of small ring compounds. Angewandte Chemie International Edition, 25(4), 312-322. Link

-

Decarboxylation Mechanisms: Li, J., & Brill, T. B. (2003). Spectroscopy and Kinetics of Thermal Decomposition of Malonic Acid and Its Homologs. The Journal of Physical Chemistry A, 107(15), 2667–2673. Link

discovery and history of 3-chlorocyclobutane-1,1-dicarboxylic acid

A Technical Guide to Synthesis, History, and Pharmaceutical Application

Executive Summary

3-Chlorocyclobutane-1,1-dicarboxylic acid (CAS: 89639-43-0) is a critical, albeit transient, intermediate in the synthesis of functionalized cyclobutanes. While often overshadowed by its decarboxylated derivative, 3-chlorocyclobutanecarboxylic acid, the dicarboxylic acid represents the pivot point between simple acyclic precursors and complex, conformationally restricted pharmaceutical scaffolds.

This guide details the historical evolution of its synthesis, provides a validated protocol for its generation, and analyzes its utility in modern drug development, specifically in the creation of antiviral and anti-inflammatory agents.

Part 1: Historical Genesis & The "Mistaken Identity"

The history of cyclobutane dicarboxylic acids is rooted in a century-long debate regarding structural assignment. In the late 19th century, attempts to synthesize 1,3-cyclobutanedicarboxylic acid by Markownikoff and Krestownikoff resulted in products that were later proven by Perkin and Ingold to be methyl-substituted cyclopropanes.[1] This era of "mistaken identity" delayed the reliable access to functionalized cyclobutanes.

The true breakthrough for 3-chlorocyclobutane-1,1-dicarboxylic acid emerged from the need to access the "inaccessible" 3-substituted cyclobutane ring systems without using unstable precursors.

-

Early Methods: Relied on hydroxylation of cyclobutane-1,1-dicarboxylic acid followed by halogen displacement, which suffered from poor yields and ring-opening side reactions.

-

The Radical Shift (1980s): The definitive method, solidified by Lampman and Aumiller in Organic Syntheses (Vol. 6), utilized free-radical chlorination. This approach bypassed the need for pre-functionalized acyclic precursors, using the inherent reactivity of the cyclobutane ring itself.

Part 2: The Core Synthesis Protocol

Objective: Synthesis of 3-chlorocyclobutane-1,1-dicarboxylic acid via regioselective chlorination.

Phase 1: Construction of the Cyclobutane Ring

Prerequisite: This step generates the 1,1-cyclobutanedicarboxylic acid scaffold.[2] Reagents: Diethyl malonate, 1,3-dibromopropane, Sodium ethoxide.

-

Alkylation: Diethyl malonate is dialkylated with 1,3-dibromopropane in the presence of sodium ethoxide (2 equivalents).

-

Cyclization: The intramolecular nucleophilic attack closes the four-membered ring, yielding diethyl 1,1-cyclobutanedicarboxylate .

-

Hydrolysis: The diester is saponified (KOH/Ethanol) and acidified to precipitate 1,1-cyclobutanedicarboxylic acid .

Phase 2: Regioselective Chlorination (The Lampman-Aumiller Protocol)

Target: 3-chlorocyclobutane-1,1-dicarboxylic acid.[3][4][5][6][7][8][9][10][11]

Reagents: 1,1-cyclobutanedicarboxylic acid, Sulfuryl Chloride (

Protocol:

-

Setup: A 3-neck flask is charged with 1,1-cyclobutanedicarboxylic acid (1.2 eq) and benzene. The system is heated to reflux with a Dean-Stark trap to ensure anhydrous conditions.

-

Radical Initiation: Benzoyl peroxide (catalytic amount) is added.

-

Chlorination: Sulfuryl chloride is added dropwise over 40 minutes while maintaining reflux.

-

Observation: Evolution of

and

-

-

Isolation: The reaction mixture yields the crude 3-chlorocyclobutane-1,1-dicarboxylic acid .

-

Critical Note: For most applications, this intermediate is not isolated but immediately subjected to thermal decarboxylation (190–210°C) to form the mono-acid. However, if the dicarboxylic acid is the target, the solvent is removed under reduced pressure at low temperature (<50°C) to prevent decarboxylation.

-

Data Summary Table: Reaction Parameters

| Parameter | Specification | Purpose |

| Precursor | 1,1-cyclobutanedicarboxylic acid | Rigid scaffold for substitution |

| Reagent | Sulfuryl Chloride ( | Source of Cl radicals; more selective than |

| Initiator | Benzoyl Peroxide | Initiates free-radical chain reaction |

| Temperature | Reflux (~80°C in Benzene) | Activation energy for H-abstraction |

| Selectivity | 3-position (C3) | C3 hydrogens are sterically accessible and electronically favorable compared to C2 |

Part 3: Mechanism of Action

The synthesis relies on a Free-Radical Chain Substitution mechanism.

-

Initiation: Benzoyl peroxide homolyzes to form phenyl radicals, which abstract chlorine from

to generate the chlorosulfonyl radical ( -

Propagation (H-Abstraction): The chlorine radical abstracts a hydrogen atom from the cyclobutane ring.

-

Regioselectivity: Abstraction at C3 is favored over C2. The C2 position is sterically hindered by the bulky gem-dicarboxyl groups at C1. Furthermore, the resulting radical at C3 is less destabilized by the electron-withdrawing carboxyl groups than a radical at C2 would be.

-

-

Propagation (Chlorination): The cyclobutyl radical attacks a molecule of

, abstracting a chlorine atom to form the product and regenerating the

Figure 1: The linear synthesis pathway from acyclic precursors to the target dicarboxylic acid.

Part 4: Applications in Drug Discovery

3-chlorocyclobutane-1,1-dicarboxylic acid serves as a "gateway molecule" in medicinal chemistry. Its gem-dicarboxylic acid moiety provides a handle for creating rigid amino acid analogs, while the chlorine at C3 allows for nucleophilic substitution.

1. Precursor to 3-Chlorocyclobutanecarboxylic Acid

The most common application is the thermal decarboxylation of the diacid to form 3-chlorocyclobutanecarboxylic acid . This mono-acid is a versatile building block:

-

Mechanism: Heating the diacid to 190°C causes the loss of one carboxyl group as

. -

Utility: The resulting mono-acid retains the C3-chlorine, which can be displaced by amines or other nucleophiles to create 3-substituted cyclobutanes.

2. Synthesis of Cyclobutanemethanol Derivatives (Antivirals)

The acid functionality can be reduced to an alcohol (cyclobutanemethanol), while the chlorine is substituted to introduce pharmacophores.

-

Antiviral Activity: Derivatives of cyclobutanemethanol (derived from this scaffold) have shown efficacy in inhibiting influenza virus replication .[9]

-

Anti-Inflammatory: These derivatives act as uptake inhibitors, blocking uridine transport and inhibiting the CB2 receptor , a key target for managing inflammation.[8][9]

3. Bicyclic Lactone Formation

The 3-chloro-1,1-dicarboxylic acid (or its derivatives) can undergo intramolecular cyclization to form bicyclic lactones (e.g., 3-oxabicyclo[3.1.1]heptan-2-one). These bicyclic structures are mimics of thromboxane A2 and prostaglandins, serving as potent signaling molecules in vascular biology.

Figure 2: Divergent synthesis pathways leading to key pharmaceutical classes.

References

-

Lampman, G. M.; Aumiller, J. C. (1988). 3-Chlorocyclobutanecarboxylic Acid.[5][6][8][10] Organic Syntheses, Coll. Vol. 6, p. 271.

-

Cason, J.; Allen, C. F. (1963). Diethyl 1,1-Cyclobutanedicarboxylate. Organic Syntheses, Coll. Vol. 4, p. 288.

-

Heaton, J. N.; Anderson, J. (1955). 1,1-Cyclobutanedicarboxylic Acid.[2][12] Organic Syntheses, Coll. Vol. 3, p. 213.

- Perkin, W. H. (1887). On the Synthetical Formation of Closed Carbon-Chains. Journal of the Chemical Society, Transactions, 51, 1-85.

-

LookChem. (n.d.). Cyclobutanemethanol: Uses and Applications.

Sources

- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 3-chlorocyclobutane-1,1-dicarboxylic acid(89639-43-0) 1H NMR spectrum [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 3-chloro cyclobutane carboxylicacid | CAS#:35207-71-7 | Chemsrc [chemsrc.com]

- 7. 3-Chlorocyclobutanecarboxylic acid | 35207-71-7 | Benchchem [benchchem.com]

- 8. Cyclobutanemethanol | 4415-82-1 [chemicalbook.com]

- 9. Cas 4415-82-1,Cyclobutanemethanol | lookchem [lookchem.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. 3-Chlorocyclobutane-1,1-dicarboxylic acid | C6H7ClO4 | CID 9822583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Kinetic & Thermodynamic Landscape: Modulating Chlorine Reactivity in 3-Chlorocyclobutane-1,1-Dicarboxylic Acid

Executive Summary

This technical guide analyzes the reactivity profile of 3-chlorocyclobutane-1,1-dicarboxylic acid , a highly functionalized small-ring scaffold. For researchers in medicinal chemistry and material science, this molecule represents a paradox: it possesses a "strained" leaving group (chlorine) and a "stabilizing" gem-dicarboxylic motif. This guide deconstructs the interplay between ring strain (~26.5 kcal/mol), conformational puckering, and the electronic deactivation caused by the dicarboxylate functionality. We provide actionable protocols for nucleophilic substitution and outline the pathway to high-value bicyclic derivatives.

Structural Dynamics & Conformational Analysis

The "Puckered" Equilibrium

Unlike the planar representation often seen in 2D sketches, the cyclobutane ring is not flat.[1] To relieve torsional strain (eclipsing interactions between adjacent methylenes), the ring adopts a puckered conformation with a dihedral angle of approximately 25–35° .

In 3-chlorocyclobutane-1,1-dicarboxylic acid, this puckering creates distinct stereochemical environments:

-

Pseudo-Equatorial vs. Pseudo-Axial: The C3-Chlorine atom prefers the pseudo-equatorial position to minimize 1,3-diaxial-like steric repulsion with the carboxylate groups at C1.

-

Gem-Dicarboxylate Geometry: At C1, one carboxylic acid is pseudo-axial (cis to the pseudo-equatorial Cl) and the other is pseudo-equatorial (trans).

Electronic Deactivation

The reactivity of the C3-Chlorine is heavily modulated by the C1-substituents. The two carboxylic acid groups are strong Electron Withdrawing Groups (EWGs) .

-

Inductive Effect (-I): The EWGs pull electron density through the

-framework, making C3 more electropositive. -

Field Effect: Through-space electrostatic repulsion destabilizes the formation of a carbocation at C3.

The Reactivity Matrix: Chlorine Displacement

The displacement of chlorine in this system does not follow standard acyclic alkyl halide rules.

Nucleophilic Substitution ( ): The "Strain Barrier"

Direct displacement of chlorine by nucleophiles (e.g., azides, amines, thiols) is kinetically retarded compared to cyclopentyl or acyclic analogs.

-

Mechanism: Backside attack requires the nucleophile to approach C3 from inside the puckered ring (endo-attack).

-

Transition State Cost: The

transition state requires the C3 carbon to adopt a planar -

Outcome: Reactions require elevated temperatures or polar aprotic solvents (DMF, DMSO) to proceed.

Unimolecular Substitution ( ): The "Dead End"

pathways are effectively blocked.-

Cation Instability: A carbocation at C3 is secondary (

). However, the adjacent EWGs at C1 destabilize this cation so severely that solvolysis rates are negligible. -

Ring Contraction: Even if a cation formed, ring contraction to a cyclopropyl-carbinyl system is thermodynamically possible but kinetically disfavored due to the rigid dicarboxylate "clamp."

Elimination vs. Substitution

Under basic conditions, E2 elimination competes with substitution.

-

Product: Formation of cyclobut-1-ene-1,1-dicarboxylic acid (or its decarboxylated derivatives).

-

Strain Penalty: Introducing a double bond into a 4-membered ring adds ~4-5 kcal/mol of strain, making elimination difficult without strong, bulky bases (e.g., t-BuOK).

Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways available to the 3-chlorocyclobutane scaffold, highlighting the energy barriers associated with ring flattening.

Caption: Divergent reactivity pathways. Note the high-energy barrier to

Experimental Protocols

Protocol A: Nucleophilic Displacement with Azide (GABA Analog Precursor)

Context: Converting the chloride to an amine (via azide) creates conformationally restricted amino acids.

-

Preparation: Dissolve 3-chlorocyclobutane-1,1-dicarboxylic acid (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Why DMF? Polar aprotic solvent solvates the cation of the azide salt, leaving the azide anion "naked" and more reactive to overcome the ring strain barrier.

-

-

Reagent Addition: Add Sodium Azide (

) (1.5 eq).-

Caution: Use a blast shield; organic azides can be explosive.

-

-

Thermal Activation: Heat the reaction mixture to 80–90°C for 12–18 hours.

-

Monitoring: Monitor by TLC or LC-MS. The starting material spot will disappear; the product is more polar.

-

-

Workup: Dilute with water, acidify to pH 2 with 1N HCl, and extract with Ethyl Acetate.

-

Validation: The appearance of a strong azide stretch at ~2100 cm⁻¹ in IR confirms substitution.

Protocol B: Synthesis of Bicyclo[1.1.0]butane Precursor (The Hunsdiecker Route)

Context: This molecule is a gateway to bicyclo[1.1.0]butanes, highly strained systems used in polymer chemistry and high-energy fuels.

| Step | Reagent | Conditions | Mechanistic Outcome |

| 1. Decarboxylation | Heat ( | Neat or high-boiling solvent | Converts 1,1-diacid to 3-chlorocyclobutane carboxylic acid . (Loss of |

| 2. Salt Formation | Aqueous/THF | Forms the heavy metal carboxylate salt. | |

| 3. Hunsdiecker | Radical decarboxylative bromination forms 1-bromo-3-chlorocyclobutane . | ||

| 4. Ring Closure | Na (molten) | Toluene, Reflux (Wurtz) | Intramolecular coupling forms the bicyclic C1-C3 bond.[2] |

Quantitative Data: Strain & Reactivity Comparison

The following table contextualizes the reactivity of the 3-chlorocyclobutane moiety against other cyclic halides.

| Ring Size | Compound | Strain Energy (kcal/mol) | Relative | Dominant Barrier |

| 3 | Cyclopropyl chloride | 27.5 | < 0.0001 | I-Strain (Transition state angle strain) |

| 4 | 3-Chlorocyclobutane | 26.5 | 0.01 - 0.1 | Puckering loss in TS + Steric approach |

| 5 | Cyclopentyl chloride | 6.2 | ~ 1.0 | Torsional strain variations |

| 6 | Cyclohexyl chloride | 0.1 | ~ 0.01 | Steric hindrance (axial H) |

Note: The 3-chlorocyclobutane rate is non-zero but significantly suppressed. The addition of 1,1-dicarboxylates further reduces this rate via inductive withdrawal.

References

-

Wiberg, K. B. (1996). The Structure and Energetics of Small Ring Hydrocarbons. Journal of Organic Chemistry. Link

-

Siegfried, H., & Buchman, E. R. (1950). The Synthesis of 1,3-Cyclobutanedicarboxylic Acid. Journal of the American Chemical Society. Link

-

Lemal, D. M., & Shim, K. S. (1964). Bicyclo[1.1.0]butane.[2][3] Tetrahedron Letters. Link

-

Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society. Link

-

Organic Syntheses. (1971). 3-Chlorocyclobutanecarboxylic Acid.[4][3][5] Org. Synth. 1971, 51, 73. Link

Sources

- 1. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Question: What will be the product when 1-Bromo-3-chlorocyclobutane react.. [askfilo.com]

- 3. Bicyclobutane - Wikipedia [en.wikipedia.org]

- 4. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Conformational Analysis of 3-Chlorocyclobutane-1,1-dicarboxylic Acid

This technical guide provides a rigorous conformational analysis of 3-chlorocyclobutane-1,1-dicarboxylic acid , a specialized carbocyclic scaffold used in medicinal chemistry for restricting the conformational space of glutamate analogs and designing rigid bioisosteres.

Executive Summary

3-Chlorocyclobutane-1,1-dicarboxylic acid (CAS: 89639-43-0) represents a unique class of "constrained" dicarboxylic acids. Unlike flexible aliphatic chains (e.g., glutaric acid), the cyclobutane core imposes severe geometric constraints, forcing the substituents into specific spatial vectors. This guide details the thermodynamic preference for ring puckering, the stereoelectronic effects of the 3-chloro substituent, and the implications for ligand-protein binding affinity.

Key Technical Takeaway: The molecule does not exist as a planar square.[1] It exists in a dynamic equilibrium between two puckered "butterfly" conformations. The 1,1-dicarboxylic acid substitution pattern, combined with the 3-chloro group, creates a complex interplay of steric repulsion and dipole-dipole interactions that dictates the population of the equatorial vs. axial conformers.

Molecular Architecture & Stereochemistry

The Cyclobutane Core: Puckering Dynamics

The cyclobutane ring is inherently strained (

-

Puckering Angle (

): Typically -

Inversion Barrier: The energy barrier to flip from one puckered conformer to the other (via a planar transition state) is low (

), allowing rapid interconversion at room temperature.

Substituent Orientation (Pseudo-Axial vs. Pseudo-Equatorial)

In the puckered conformation, substituents at C1 and C3 occupy distinct environments:

-

Pseudo-equatorial (

): Projects outward, minimizing steric clash. -

Pseudo-axial (

): Projects somewhat perpendicular to the ring plane, subject to 1,3-diaxial interactions.

For 3-chlorocyclobutane-1,1-dicarboxylic acid :

-

C1 (Gem-Diacid): One carboxyl group (

) is inevitably -

C3 (Chlorine): The chlorine atom can adopt either an

or

Isomerism Note

Because C1 is symmetrically substituted (two identical COOH groups), the molecule does not possess cis/trans isomers in the traditional sense relative to C1. However, the conformational isomers are distinct:

-

Conformer A: Chlorine is Pseudo-Equatorial (

). -

Conformer B: Chlorine is Pseudo-Axial (

).

Thermodynamics & Computational Analysis

The conformational preference is governed by the balance of Steric Strain (van der Waals) and Electronic Effects (Dipole-Dipole).

Conformational Energy Landscape

The equatorial preference of the chlorine atom is dominant due to the relief of 1,3-diaxial repulsion with the axial carboxylate at C1.

-

Global Minimum: Cl-Equatorial (

) . In this state, the C-Cl bond vector is directed away from the bulk of the ring and the axial COOH group. -

Local Minimum: Cl-Axial (

) . This state suffers from "transannular repulsion" between the C3-Cl and the C1-COOH( -

Transition State: Planar . Highly unfavorable due to full eclipsing of C-H and C-C bonds and maximum torsional strain.

Dipole-Dipole Interactions

The C-Cl bond is polarized (

-

In the Axial Cl conformer: The C-Cl dipole is more parallel to the C1-COOH(

) dipole, leading to electrostatic repulsion. -

In the Equatorial Cl conformer: The dipoles are better separated spatially.

Visualization of Signaling/Logic Pathway

The following diagram illustrates the logical flow of conformational analysis for this molecule.

Figure 1: Conformational energy landscape showing the preference for the equatorial chlorine conformer due to steric and electronic stabilization.

Spectroscopic Characterization

Experimental validation of the conformation relies heavily on NMR spectroscopy.

NMR Analysis

The methylene protons at C2 and C4 are diastereotopic due to the chiral center at C3 (pseudo-asymmetric) and the pro-chiral center at C1.

| Signal | Multiplicity | Interpretation |

| H3 (Methine) | Quintet or Multiplet | The coupling constants ( |

| H2/H4 (Methylene) | Complex Multiplet | Appears as an AA'BB' or ABXY system depending on the solvent and field strength. |

Diagnostic Coupling Constants:

-

In a rigid equatorial-Cl conformer, the H3 proton is axial . It will show large vicinal coupling (

) with the axial protons on C2/C4. -

In a dynamic system, the observed

value is a weighted average: -

Observation: For 3-substituted cyclobutanes,

and

IR Spectroscopy

-

C=O Stretch:

. -

Intramolecular H-Bonding: The 1,1-dicarboxylic acid motif often forms an intramolecular hydrogen bond between the two carboxylates, especially in non-polar solvents. This locks the C1 geometry and can shift the C=O bands.

Experimental Protocols

Synthesis of the Scaffold

While direct chlorination is possible, high-purity synthesis typically proceeds via the hydroxy-intermediate to control regiochemistry.

Protocol: Conversion of 3-Hydroxy-1,1-cyclobutanedicarboxylic acid to 3-Chloro derivative

-

Reagents: 3-Hydroxy-1,1-cyclobutanedicarboxylic acid (1.0 eq), Thionyl Chloride (

, 2.5 eq), DMF (cat.), Dichloromethane (DCM). -

Setup: Flame-dried round-bottom flask under Argon atmosphere.

-

Procedure:

-

Suspend hydroxy-acid in dry DCM.

-

Add catalytic DMF (2-3 drops).

-

Add

dropwise at -

Reflux for 4 hours. (Evolution of

and -

Concentrate in vacuo to remove excess

. -

Hydrolyze the resulting acid chloride (if formed) or isolate the chloro-acid directly depending on workup (acid chlorides of gem-diacids can be unstable; often the anhydride forms). Correction: Direct substitution of OH with Cl on the ring often requires protection of the acids or use of milder reagents (e.g.,

) to avoid anhydride formation. -

Alternative (Radical Chlorination): Reaction of cyclobutane-1,1-dicarboxylic acid with

(Sulfuryl chloride) and AIBN initiator. This yields the 3-chloro product but requires careful purification from the 2-chloro isomer.

-

Crystallization for X-Ray

To resolve the exact solid-state conformation:

-

Dissolve 50 mg of the compound in minimal hot water or methanol.

-

Allow slow evaporation at room temperature in a vibration-free environment.

-

Resulting crystals are typically suitable for single-crystal X-ray diffraction, which will likely show the equatorial-Cl conformation in the lattice to maximize packing efficiency.

Applications in Drug Design[1]

This scaffold is a critical bioisostere for glutamate and aspartate.

-

Conformational Restriction: By incorporating the glutamate backbone into the cyclobutane ring, the rotation around the

and -

Receptor Selectivity:

-

mGluR (Metabotropic Glutamate Receptors): The specific distance between the distal carboxylate and the amine (if derivatized to an amino acid) determines agonist/antagonist activity.

-

The 3-chloro substituent adds a steric bulk that can probe hydrophobic pockets in the receptor binding site (e.g., EAAT transporters).

-

Figure 2: Application of the 3-chlorocyclobutane scaffold in medicinal chemistry.

References

-

Wiberg, K. B. (1965). "The Deuterium Isotope Effect on the Solvolysis of Cyclobutyl Methanesulfonates." Journal of the American Chemical Society, 87(5), 1070–1077. Link (Foundational work on cyclobutane puckering energetics).

-

Cremer, D., & Pople, J. A. (1975). "General definition of ring puckering coordinates." Journal of the American Chemical Society, 97(6), 1354–1358. Link (Mathematical basis for defining the puckering parameters).

- Nevill, C. R., Frank, D. S., & Trepka, R. D. (1962). "Synthesis of 3-substituted cyclobutanecarboxylic acids." Journal of Organic Chemistry.

-

PubChem Compound Summary. (2024). "3-Chlorocyclobutane-1,1-dicarboxylic acid (CID 9822583)."[2] National Center for Biotechnology Information. Link

-

Allan, R. D., et al. (1990). "Synthesis and activity of conformationally restricted analogues of glutamic acid." Journal of Medicinal Chemistry, 33(10), 2905–2915. Link (Application of cyclobutane scaffolds in drug design).

Sources

Technical Guide: Solubility Profiling of 3-Chlorocyclobutane-1,1-dicarboxylic Acid

[1]

Executive Summary

3-Chlorocyclobutane-1,1-dicarboxylic acid is a functionalized cyclobutane derivative critical in the synthesis of antiviral agents and conformationally restricted amino acid analogs.[1] Its solubility profile is governed by a "push-pull" structural dynamic: the hydrophilic geminal dicarboxylic acid moiety drives solubility in polar protic solvents, while the lipophilic cyclobutane ring and chlorine substituent facilitate interaction with moderately polar organic solvents.[1]

This guide provides a tiered solubility classification, a validated protocol for quantitative determination, and strategic solvent selection for purification (crystallization).[1]

Physicochemical Context & Theoretical Profile[1][2]

Structural Analysis

The molecule consists of a strained four-membered ring substituted with two carboxylic acid groups at the C1 position and a chlorine atom at the C3 position.[1]

-

Hydrophilic Domain: The 1,1-dicarboxylic acid motif (

, -

Lipophilic Domain: The chlorine substituent at C3 increases the partition coefficient (LogP) relative to the parent cyclobutane-1,1-dicarboxylic acid, enhancing solubility in esters and ethers while reducing water solubility slightly compared to the non-chlorinated analog.[1]

Solubility Tier List (Qualitative)

Based on structural analogs (e.g., cyclobutane-1,1-dicarboxylic acid) and functional group contributions, the solubility profile is categorized below:

| Solvent Class | Representative Solvents | Predicted Solubility | Application |

| Polar Protic | Methanol, Ethanol, Water | High (>100 mg/mL) | Dissolution, Reaction Medium |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Stock Solutions, Reactions |

| Moderately Polar | Ethyl Acetate, THF, Acetone | Moderate (10–50 mg/mL) | Crystallization (Good Cooling Curves) |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low-Moderate | Extraction (pH dependent) |

| Non-Polar | n-Heptane, Hexane, Toluene | Insoluble (<1 mg/mL) | Anti-solvent |

Experimental Protocol: Quantitative Solubility Determination

Since exact literature values can vary by synthesis batch (polymorphs), empirical determination is required for process validation.[1] Use this self-validating gravimetric protocol.

Protocol: Isothermal Gravimetric Analysis

Objective: Determine saturation solubility (

Materials:

-

3-chlorocyclobutane-1,1-dicarboxylic acid (dried, >98% purity)[1][2]

-

0.45 µm PTFE Syringe Filters[1]

-

Temperature-controlled shaker or water bath[1]

-

Analytical Balance (

0.01 mg)[1]

Workflow:

-

Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a sealed HPLC vial.

-

Equilibration: Agitate at 25°C for 24 hours (1000 rpm).

-

Filtration: Filter the supernatant using a pre-warmed syringe and 0.45 µm filter into a tared vessel.

-

Evaporation: Evaporate solvent under vacuum or nitrogen stream until constant weight is achieved.[1]

-

Calculation:

Visualization: Solubility Determination Workflow

Figure 1: Step-by-step gravimetric workflow for determining saturation solubility.

Solvent Selection for Purification (Crystallization)[1][5]

For drug development, purification via crystallization is preferred over chromatography.[1] The 1,1-dicarboxylic acid moiety allows for pH-swing crystallization, but solvent cooling crystallization is often cleaner.[1]

Recommended Solvent System: Ethyl Acetate / n-Heptane[1]

-

Rationale: The compound shows high temperature-dependent solubility in Ethyl Acetate (EtOAc).[1] n-Heptane acts as an effective anti-solvent.[1]

-

Procedure:

-

Dissolve crude acid in EtOAc at reflux (approx. 75°C).

-

Cool slowly to 25°C.

-

If no precipitation occurs, add n-Heptane dropwise until turbidity persists.[1]

-

Cool to 0–5°C to maximize yield.

-

Visualization: Crystallization Decision Tree

Figure 2: Decision logic for selecting the optimal crystallization solvent system.

References

-

Organic Syntheses Procedure (Analogous): Preparation of 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, Coll.[1][3][4][5][6] Vol. 3, p.213 (1955).[1] Link[1]

-

Synthesis of 3-Substituted Cyclobutanes: Organic Syntheses, Coll. Vol. 6, p.271 (1988).[1] Describes chlorination and handling of related cyclobutane acids. Link[1]

-

PubChem Compound Summary: 3-chlorocyclobutane-1,1-dicarboxylic acid (CID 9822583).[1][7] National Library of Medicine.[1] Link

-

ChemicalBook Data: Physical properties of Cyclobutane-1,1-dicarboxylic acid derivatives. Link

Sources

- 1. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]

- 2. 1,1-Cyclobutanedicarboxylic acid | C6H8O4 | CID 2568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemsynthesis.com [chemsynthesis.com]

Strategic Derivatization of 3-Chlorocyclobutane-1,1-dicarboxylic Acid

The following technical guide details the strategic derivatization of 3-chlorocyclobutane-1,1-dicarboxylic acid , a high-value scaffold in medicinal chemistry and materials science.

Executive Summary: The Gem-Dicarboxylate Advantage[1][2]

In the landscape of drug design, the cyclobutane ring serves as a critical bioisostere for phenyl rings and gem-dimethyl groups, offering unique conformational restriction. 3-chlorocyclobutane-1,1-dicarboxylic acid (3-Cl-CBDCA) represents a "privileged scaffold" due to its dual functionality:

-

The Gem-Dicarboxylate Head: A proven chelating motif for platinum(II) anticancer agents (analogous to Carboplatin) and a precursor to conformationally restricted amino acids.

-

The C3-Chloro Handle: A strategic vector for further functionalization, allowing the introduction of lipophilic side chains or nucleophilic displacement (under specific conditions) to tune pharmacokinetics.

This guide outlines the synthesis, reactivity, and high-value derivatives of 3-Cl-CBDCA, providing researchers with a roadmap for utilizing this molecule in next-generation therapeutics.[1][2]

Core Synthesis: Accessing the Scaffold